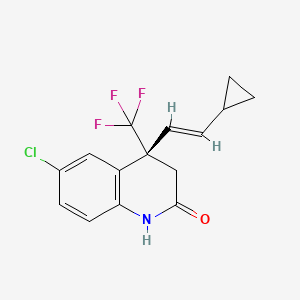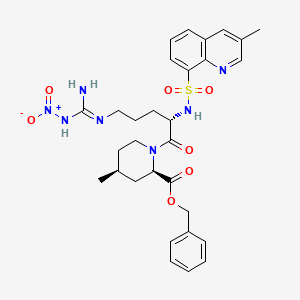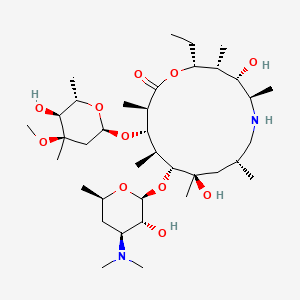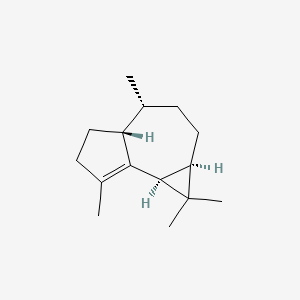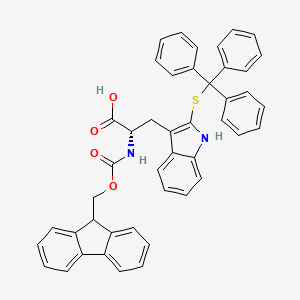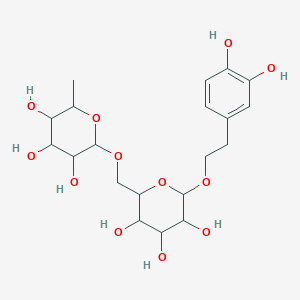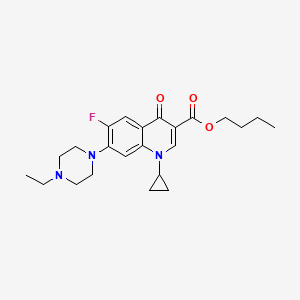
Enrofloxacin Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enrofloxacin Butyl Ester is a derivative of Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. Enrofloxacin itself is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria . The esterification of Enrofloxacin with butyl alcohol enhances its pharmacokinetic properties, potentially improving its solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Butyl Ester typically involves the esterification of Enrofloxacin with butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{Enrofloxacin} + \text{Butyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to isolate the ester product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Enrofloxacin Butyl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the parent compound Enrofloxacin can undergo such reactions under specific conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Enrofloxacin and butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of Enrofloxacin.
Aplicaciones Científicas De Investigación
Enrofloxacin Butyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections in animals.
Medicine: Explored for its improved pharmacokinetic properties compared to Enrofloxacin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of veterinary pharmaceuticals and formulations .
Mecanismo De Acción
The mechanism of action of Enrofloxacin Butyl Ester is similar to that of Enrofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, it prevents the supercoiling and subsequent replication of bacterial DNA, leading to bacterial cell death .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Levofloxacin: A broad-spectrum antibiotic used in both human and veterinary medicine.
Comparison: Enrofloxacin Butyl Ester is unique due to its esterified form, which may offer improved solubility and bioavailability compared to its parent compound, Enrofloxacin. This can lead to enhanced therapeutic efficacy and reduced dosing frequency .
Propiedades
Fórmula molecular |
C23H30FN3O3 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
butyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30FN3O3/c1-3-5-12-30-23(29)18-15-27(16-6-7-16)20-14-21(19(24)13-17(20)22(18)28)26-10-8-25(4-2)9-11-26/h13-16H,3-12H2,1-2H3 |
Clave InChI |
UMURLZVFTAULTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)CC)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)

